2-(2-Methoxyphenyl)piperidine
Overview
Description
2-(2-Methoxyphenyl)piperidine is a chemical compound with the molecular formula C12H17NO It is a piperidine derivative where the piperidine ring is substituted with a 2-methoxyphenyl group
Biochemical Analysis
Biochemical Properties
Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecule it interacts with.
Cellular Effects
Piperidine derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(2-Methoxyphenyl)piperidine is not well-defined. Piperidine derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Piperidine derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Piperine, a piperidine alkaloid, has been studied in animal models, and it was found that the effects varied with different dosages .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Piperidine derivatives are known to interact with various transporters and binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Piperidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)piperidine typically involves the reaction of 2-methoxybenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to act as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting the NMDA receptor, the compound can modulate neurotransmission and potentially exert neuroprotective effects .
Comparison with Similar Compounds
2-Methoxydiphenidine: Similar in structure but with an additional phenyl group.
Diphenidine: Lacks the methoxy group but has a similar piperidine backbone.
3-Methoxyphencyclidine: Another NMDA receptor antagonist with a similar mechanism of action
Uniqueness: 2-(2-Methoxyphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its lipophilicity and ability to cross the blood-brain barrier, making it a valuable compound for neurological research .
Biological Activity
2-(2-Methoxyphenyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, including interactions with various receptors, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound consists of a piperidine ring substituted with a 2-methoxyphenyl group. This structural configuration is significant for its biological activity, as the methoxy group can influence pharmacokinetics and receptor interactions.
Property | Value |
---|---|
Molecular Formula | CHN |
Molecular Weight | 191.27 g/mol |
Melting Point | Not extensively reported |
Solubility | Soluble in organic solvents |
Pharmacological Profile
Research indicates that this compound exhibits notable pharmacological activities, particularly in the following areas:
- Antidepressant Effects : Studies have shown that this compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways, suggesting potential antidepressant properties.
- Antinociceptive Activity : Animal models have demonstrated that the compound can reduce pain responses, indicating its potential as an analgesic agent.
- Neuroprotective Effects : Evidence suggests that it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .
The biological activity of this compound is primarily attributed to its interaction with various receptors:
- Serotonin Receptors : The compound has been shown to act as a partial agonist at certain serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety .
- Dopamine Receptors : It also exhibits affinity for dopamine receptors, which may contribute to its effects on mood and cognition.
Study on Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.
Analgesic Properties Investigation
Another research effort focused on the analgesic properties of this compound. In a controlled experiment involving pain models (e.g., formalin test), results showed that administration of this compound resulted in reduced pain scores compared to control groups.
Properties
IUPAC Name |
2-(2-methoxyphenyl)piperidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-3,6,8,11,13H,4-5,7,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBFEVGWWXDHPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCCCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118577-00-7 | |
Record name | 2-(2-methoxyphenyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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